1-Phenylprop-2-yn-1-amine hydrochloride
Overview
Description
1-Phenylprop-2-yn-1-amine hydrochloride is an organic compound with the molecular formula C₉H₉NCl. It is a derivative of prop-2-yn-1-amine, where a phenyl group is attached to the prop-2-yn-1-amine structure. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylprop-2-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained by employing various purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylprop-2-yn-1-amine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions typically involve the replacement of a functional group in the compound with another group, using reagents such as halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as phenylacetylene derivatives, amines, and halogenated compounds.
Scientific Research Applications
1-Phenylprop-2-yn-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the preparation of complex molecules for drug discovery and development.
Mechanism of Action
The mechanism by which 1-Phenylprop-2-yn-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Propargylamine hydrochloride
Phenylacetylene derivatives
Other substituted propynylamines
Properties
IUPAC Name |
1-phenylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEITMHLSCHFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157022-35-0 | |
Record name | 1-phenylprop-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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